Cas no 2648972-83-0 ((Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide)
![(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide structure](https://www.kuujia.com/scimg/cas/2648972-83-0x500.png)
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide Chemical and Physical Properties
Names and Identifiers
-
- (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide
- 2648972-83-0
- EN300-7547497
- 1-Piperazinepropanenitrile, 4-(2-hydroxyethyl)-α-(hydroxyimino)-β-oxo-
-
- Inchi: 1S/C9H14N4O3/c10-7-8(11-16)9(15)13-3-1-12(2-4-13)5-6-14/h14,16H,1-6H2/b11-8-
- InChI Key: AFLUYRLWWFJYMJ-FLIBITNWSA-N
- SMILES: OCCN1CCN(C(/C(/C#N)=N\O)=O)CC1
Computed Properties
- Exact Mass: 226.10659032g/mol
- Monoisotopic Mass: 226.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100Ų
- XLogP3: -0.3
Experimental Properties
- Density: 1.37±0.1 g/cm3(Predicted)
- Boiling Point: 427.7±55.0 °C(Predicted)
- pka: 7.80±0.10(Predicted)
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7547497-2.5g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95.0% | 2.5g |
$2127.0 | 2025-02-24 | |
1PlusChem | 1P0283QD-250mg |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 250mg |
$727.00 | 2024-05-08 | |
1PlusChem | 1P0283QD-1g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 1g |
$1405.00 | 2024-05-08 | |
1PlusChem | 1P0283QD-10g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 10g |
$5831.00 | 2023-12-18 | |
Aaron | AR0283YP-2.5g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 2.5g |
$2950.00 | 2025-02-15 | |
Aaron | AR0283YP-10g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 10g |
$6443.00 | 2023-12-15 | |
1PlusChem | 1P0283QD-500mg |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 500mg |
$1109.00 | 2024-05-08 | |
Aaron | AR0283YP-50mg |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95% | 50mg |
$372.00 | 2025-02-15 | |
Enamine | EN300-7547497-0.05g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95.0% | 0.05g |
$252.0 | 2025-02-24 | |
Enamine | EN300-7547497-1.0g |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide |
2648972-83-0 | 95.0% | 1.0g |
$1086.0 | 2025-02-24 |
(Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide Related Literature
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
Additional information on (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide
Introduction to (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide (CAS No. 2648972-83-0)
Compound with the chemical name (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide and the CAS number 2648972-83-0 represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure, characterized by a piperazine ring and a cyanide group, positions it as a candidate for further exploration in drug discovery and development.
The piperazine moiety is a well-known pharmacophore in medicinal chemistry, frequently incorporated into drugs due to its ability to enhance binding affinity and selectivity. In particular, the substitution of the piperazine ring with a 2-hydroxyethyl group introduces hydrophilicity, which can improve solubility and bioavailability. This modification is particularly relevant in the design of bioactive molecules that require efficient absorption and distribution within the body.
The core of the compound, the 2-oxoethanecarbonimidoyl cyanide moiety, is less commonly encountered but presents an intriguing chemical framework. The presence of a nitrile group (-CN) suggests potential reactivity that could be exploited in various synthetic pathways. Additionally, the oxo group (-C=O) contributes to hydrogen bonding capabilities, further enhancing interactions with biological targets. These features make the compound a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. By leveraging these techniques, researchers have been able to predict how (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide might interact with biological targets such as enzymes and receptors. Such simulations have highlighted its potential as an inhibitor in various disease pathways, including inflammatory responses and metabolic disorders.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial experiments suggest that it exhibits moderate activity against certain enzymes implicated in inflammation, making it a candidate for therapeutic intervention in related conditions. The hydrophilic nature of the 2-hydroxyethyl group appears to enhance its solubility, allowing for better penetration into cellular environments where these enzymes reside.
The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthesis involves careful manipulation of functional groups while maintaining regioselectivity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions, have been employed to construct the complex framework efficiently. This synthetic route not only highlights the versatility of current methodologies but also underscores the importance of innovative approaches in drug development.
The pharmacokinetic properties of (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide are under active investigation. Preliminary data indicate that it exhibits reasonable oral bioavailability and moderate metabolic stability. These characteristics are crucial for evaluating its potential as a drug candidate, as they influence how effectively it can reach its target site within the body and how long it remains active.
The safety profile of this compound is another critical aspect being evaluated. Initial toxicological studies have shown no significant adverse effects at tested doses, suggesting promise for further development. However, comprehensive safety assessments are necessary before any clinical trials can be considered. These studies will provide deeper insights into its long-term effects and potential side reactions.
The integration of machine learning algorithms into drug discovery has accelerated the identification of promising candidates like this one. By analyzing vast datasets, these algorithms can predict molecular properties and interactions with high accuracy. This approach has already been instrumental in identifying novel therapeutic agents and optimizing their structures for improved efficacy and safety.
The role of this compound in addressing unmet medical needs remains an area of intense interest. Researchers are exploring its potential application in conditions where current treatments are limited or ineffective. The unique combination of structural features makes it a versatile tool for addressing multiple targets simultaneously, which could lead to more comprehensive therapeutic strategies.
The future directions for research on (Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide include further optimization of its chemical structure to enhance its pharmacological properties. Additionally, exploring its mechanism of action will provide valuable insights into how it interacts with biological systems at a molecular level. These efforts are expected to yield new insights into disease pathogenesis and novel therapeutic approaches.
In conclusion, compound CAS No. 2648972-83-0 holds significant promise as a pharmaceutical agent due to its unique structural features and preliminary pharmacological activity. Ongoing research aims to fully elucidate its potential benefits and risks, paving the way for future clinical applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges.
2648972-83-0 ((Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethanecarbonimidoyl cyanide) Related Products
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)




